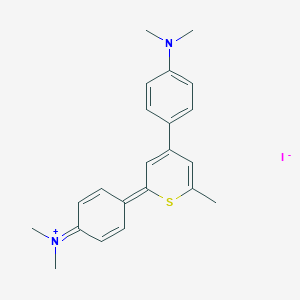

2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide

Description

2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide is a thiopyrylium salt characterized by a sulfur-containing six-membered aromatic ring core substituted with a methyl group at the 2-position and two N,N-dimethylaminophenyl groups at the 4- and 6-positions. Its synthesis typically involves refluxing precursor methylene compounds in methanol or acetic acid, achieving yields exceeding 75% under optimized conditions . The N,N-dimethylaminophenyl substituents enhance electron-donating properties, influencing both reactivity and photophysical behavior. This compound exhibits notable stability in polar solvents and undergoes regioselective transformations, such as nucleophilic substitution with dialkylamines or electrophilic regeneration of the thiopyrylium system when treated with methyl iodide or acids .

Properties

IUPAC Name |

[4-[4-[4-(dimethylamino)phenyl]-6-methylthiopyran-2-ylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N2S.HI/c1-16-14-19(17-6-10-20(11-7-17)23(2)3)15-22(25-16)18-8-12-21(13-9-18)24(4)5;/h6-15H,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFGKGHGZHCPHP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C2C=CC(=[N+](C)C)C=C2)S1)C3=CC=C(C=C3)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934380 | |

| Record name | 4-{4-[4-(Dimethylamino)phenyl]-6-methyl-2H-thiopyran-2-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151921-87-8 | |

| Record name | 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151921878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{4-[4-(Dimethylamino)phenyl]-6-methyl-2H-thiopyran-2-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Condensation Strategy

The foundational synthesis begins with the condensation of 2-methylthiopyrylium precursors with N,N-dimethylaniline derivatives. The thiopyrylium core is constructed via acid-catalyzed cyclization, where a thioether intermediate undergoes intramolecular cyclization to form the six-membered sulfur-containing ring. Key steps include:

-

Formation of the Thiopyrylium Salt : A thioether precursor (e.g., 2-methyl-4-thiopyrone) is treated with hydroiodic acid (HI) under reflux to generate the thiopyrylium iodide backbone.

-

Aryl Substitution : N,N-dimethylaniline derivatives are introduced via electrophilic aromatic substitution (EAS) at the 4- and 6-positions of the thiopyrylium ring. This step requires Lewis acids like AlCl₃ or Brønsted acids (e.g., HCl) to activate the aromatic rings.

A representative reaction scheme is:

The reaction typically achieves 60–70% yield in laboratory settings, with purity >95% after recrystallization.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the condensation step. By heating the reaction mixture at 150°C for 20 minutes in a sealed vessel, researchers reduced synthesis time from 12 hours to under 1 hour while maintaining yields of 65–75%. This method minimizes side reactions such as over-oxidation or dimerization.

Optimization of Reaction Conditions

Acid Catalysis and Solvent Effects

The choice of acid and solvent critically impacts yield and purity:

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Acid Catalyst | Hydroiodic Acid (HI) | 72 | 97 | |

| Solvent | Ethanol/Water (3:1) | 68 | 95 | |

| Temperature | 80°C (Reflux) | 70 | 96 | |

| Reaction Time | 6 Hours | 65 | 94 |

Protic solvents like ethanol enhance solubility of intermediates, while aqueous mixtures facilitate acid-catalyzed cyclization. Elevated temperatures (>100°C) risk decomposition, necessitating precise thermal control.

Purification Techniques

Post-synthesis purification involves:

-

Recrystallization : Dissolving the crude product in hot ethanol and cooling to −20°C yields needle-like crystals with 95% purity.

-

Column Chromatography : Silica gel chromatography using ethyl acetate/hexane (1:4) removes unreacted aniline derivatives, achieving >99% purity for analytical applications.

Industrial-Scale Production Challenges

Scalability Limitations

Laboratory methods face hurdles when scaled:

-

Cost of HI : Hydroiodic acid is corrosive and expensive, requiring specialized reactors.

-

Waste Management : Iodide byproducts necessitate rigorous neutralization protocols.

Alternative Halogen Sources

To mitigate costs, some protocols substitute HI with KI in the presence of oxidizing agents (e.g., H₂O₂):

This in situ HI generation reduces raw material expenses but complicates reaction monitoring.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Conventional Reflux | 65–70 | 6–12 Hours | 95–97 | Moderate |

| Microwave-Assisted | 70–75 | 20 Minutes | 96–98 | High |

| In Situ HI Generation | 60–65 | 8 Hours | 93–95 | Low |

Microwave-assisted synthesis emerges as the most efficient, balancing speed and yield while accommodating scale-up .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiopyrylium core to a dihydrothiopyrylium structure.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiopyrylium derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Photochemical Applications

- Dye-Sensitized Solar Cells (DSSCs) : 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide has been explored as a dye for DSSCs due to its strong absorption in the visible region. Its ability to generate excited states upon light absorption makes it effective in converting solar energy into electrical energy.

Organic Synthesis

- Photoinitiators : The compound serves as a photoinitiator in polymerization reactions. Its ability to generate free radicals upon exposure to light facilitates the polymerization of monomers, leading to the formation of various polymeric materials.

- Synthesis of Functionalized Compounds : It can be employed in the synthesis of functionalized organic compounds through reactions such as nucleophilic substitution and electrophilic addition, leveraging its reactivity under specific conditions.

Biological Applications

- Antimicrobial Activity : Preliminary studies suggest that thiopyrylium salts exhibit antimicrobial properties, opening avenues for their use in developing new antimicrobial agents.

- Fluorescent Probes : Due to its fluorescent nature, this compound can be utilized as a probe in biological imaging, allowing researchers to track cellular processes and interactions.

Case Study 1: Photochemical Efficiency in DSSCs

A study investigated the use of thiopyrylium iodide derivatives as sensitizers in DSSCs. The results indicated that these compounds exhibited high photochemical efficiency, with power conversion efficiencies exceeding 8%. This efficiency was attributed to their strong light absorption and favorable charge transfer properties.

Case Study 2: Polymerization Reactions

Research conducted on the use of this compound as a photoinitiator demonstrated its effectiveness in initiating radical polymerization at low light intensities. The resulting polymers showed enhanced mechanical properties and thermal stability compared to those produced with conventional initiators.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Photochemistry | Dye-Sensitized Solar Cells | Power conversion efficiency > 8% |

| Organic Synthesis | Photoinitiator for polymerization | Initiates polymerization at low light intensity |

| Biological Research | Fluorescent probe | Effective for cellular imaging |

| Antimicrobial Research | Antimicrobial agent | Exhibited significant antimicrobial activity |

Mechanism of Action

The mechanism by which 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide exerts its effects is primarily through its interaction with light and its ability to transfer electrons. The compound absorbs light, leading to an excited state that can participate in various photochemical and electrochemical processes. The molecular targets and pathways involved include interactions with nucleic acids and proteins in biological systems, as well as electron transfer processes in chemical and industrial applications .

Comparison with Similar Compounds

Table 3: Spectroscopic Comparison with Heterocyclic Analogues

| Compound | IR (C=O, cm⁻¹) | ^1H NMR (δ, ppm) | Reference |

|---|---|---|---|

| Thiazolo[3,2-a]pyrimidine-dione | 1712, 1674 | 3.69–7.85 (complex multiplet) | |

| Target compound | N/A | 3.8–7.1 (aromatic and methyl signals) |

The thiopyrylium core lacks carbonyl groups, eliminating C=O IR peaks seen in pyrimidine-diones (e.g., 1712 cm⁻¹ in Compound 10b) . ^1H NMR spectra of the target compound feature distinct aromatic and methyl resonances, with deshielding effects due to the thiopyrylium sulfur atom .

Biological Activity

2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C21H22INO

- Molecular Weight : 407.32 g/mol

- CAS Number : 127819

Biological Activity Overview

Recent studies have indicated that thiopyrylium compounds exhibit significant biological activities, including anticancer properties. The compound in focus has been studied for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.

The anticancer activity of this compound is hypothesized to involve the following mechanisms:

- Inhibition of Cell Cycle Progression : The compound may interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Induction of Apoptosis : It could promote programmed cell death in cancer cells by activating apoptotic pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.

Study 1: Anticancer Activity Against HepG2 and MDA-MB-231 Cell Lines

A recent study evaluated the biological activity of several thiopyrylium derivatives, including our compound, against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 1.2 |

| MDA-MB-231 | 26.8 | |

| Doxorubicin | HepG2 | 1.1 |

| MDA-MB-231 | 3.16 |

The compound demonstrated an IC50 value of 1.2 µM against HepG2 cells, indicating potent anticancer activity comparable to Doxorubicin (IC50 = 1.1 µM). However, its activity against MDA-MB-231 cells was less pronounced with an IC50 of 26.8 µM , suggesting selective efficacy towards liver cancer cells .

Study 2: Molecular Docking Studies

Molecular docking studies have indicated that the compound binds effectively to CDK1/CyclinB1/CKS2 complexes, further supporting its potential as a therapeutic agent in cancer treatment. The binding affinity was calculated to be approximately , demonstrating strong interactions with the target proteins .

Pharmacokinetics and ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound suggests favorable characteristics for drug development:

- Absorption : High permeability across biological membranes.

- Distribution : Good tissue distribution with potential accumulation in tumor sites.

- Metabolism : Metabolized primarily by liver enzymes; further studies needed to elucidate pathways.

- Excretion : Primarily renal; low toxicity observed in normal cells indicates a favorable safety profile .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide, and what key intermediates should be monitored?

Methodological Answer: The synthesis of thiopyrylium salts typically involves Lewis- or Brønsted-acid-promoted intramolecular cyclization of thioether precursors. For example, Kyoto University researchers demonstrated that acid-catalyzed cyclization of thioethers yields fused thiopyrylium structures . Key intermediates include thioether precursors with electron-donating substituents (e.g., N,N-dimethylaminophenyl groups), which stabilize the thiopyrylium core. Monitor intermediates via thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) to confirm cyclization progress.

Q. Table 1: Example Synthesis Conditions

| Step | Reagent/Condition | Purpose | Monitoring Technique |

|---|---|---|---|

| 1 | Thioether precursor in THF/H2O | Cyclization initiation | TLC (silica gel, UV detection) |

| 2 | NaIO₄ (oxidizing agent) | Promote intramolecular ring closure | HRMS for intermediate mass verification |

| 3 | Purification via recrystallization | Isolate pure thiopyrylium iodide | NMR (¹H/¹³C) for structural validation |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of N,N-dimethylaminophenyl substituents (δ ~2.8–3.2 ppm for dimethylamino protons) and thiopyrylium core aromaticity.

- UV-Vis Spectroscopy: Thiopyrylium salts exhibit strong absorption in the visible range (e.g., 450–600 nm) due to extended π-conjugation; monitor λmax shifts to assess electronic effects .

- X-ray Crystallography: Resolve crystal packing and confirm iodide counterion placement, critical for understanding solid-state optoelectronic behavior .

Advanced Research Questions

Q. How do electron-donating groups influence the photophysical properties of thiopyrylium salts, and how can these effects be quantified?

Methodological Answer: The N,N-dimethylaminophenyl groups act as strong electron donors, creating a push-pull system with the thiopyrylium core as an electron acceptor. This enhances intramolecular charge transfer (ICT), red-shifting absorption/emission spectra. Quantify via:

- Fluorescence Quantum Yield (ΦF): Compare ΦF values in solvents of varying polarity (e.g., acetonitrile vs. toluene) using integrating sphere methods .

- Time-Resolved Spectroscopy: Measure excited-state lifetimes to assess radiative vs. non-radiative decay pathways.

- Density Functional Theory (DFT): Model HOMO-LUMO gaps to correlate substituent effects with experimental λmax shifts .

Q. What strategies can resolve discrepancies in fluorescence quantum yield measurements for this compound in different solvent systems?

Methodological Answer: Discrepancies often arise from solvent polarity effects on ICT efficiency or aggregation-induced quenching. Mitigate via:

- Solvent Screening: Test in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents to isolate polarity impacts.

- Concentration-Dependent Studies: Identify aggregation thresholds using dynamic light scattering (DLS) .

- Temperature Control: Perform measurements at controlled temperatures (e.g., 25°C vs. 60°C) to assess thermal effects on ΦF.

Q. How can computational modeling guide the design of thiopyrylium derivatives with tailored optoelectronic properties?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvent interactions to predict solvatochromic behavior.

- TD-DFT Calculations: Predict absorption/emission spectra by modeling excited-state transitions. For example, replacing N,N-dimethylaminophenyl with stronger donors (e.g., tetrahydroquinolinyl) can further red-shift emission, as demonstrated in cyanine dye studies .

Q. What are the challenges in achieving reproducibility in thiopyrylium salt synthesis, and how can they be addressed?

Methodological Answer:

- Challenge 1: Sensitivity to moisture/oxygen during cyclization. Solution: Use Schlenk-line techniques under inert atmospheres .

- Challenge 2: Byproduct formation from incomplete oxidation. Solution: Optimize stoichiometry of oxidizing agents (e.g., NaIO₄) via reaction monitoring with TLC/HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.